molecular formula C10H8N2O4 B1349859 (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid CAS No. 78754-94-6

(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid

Cat. No. B1349859
CAS RN: 78754-94-6
M. Wt: 220.18 g/mol
InChI Key: RQQGYSJFFRKGNY-UHFFFAOYSA-N
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Description

“(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid” is a chemical compound with the CAS Number: 78754-94-6 . It has a molecular weight of 220.18 and is typically in solid form .


Molecular Structure Analysis

The IUPAC name for this compound is “(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetic acid” and its InChI code is "1S/C10H8N2O4/c13-8(14)5-12-9(15)6-3-1-2-4-7(6)11-10(12)16/h1-4H,5H2,(H,11,16)(H,13,14)" .


Physical And Chemical Properties Analysis

“(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid” is a solid compound . More detailed physical and chemical properties are not available in the web search results.

Scientific Research Applications

Synthesis and Biological Activity

  • Anticonvulsant Studies : A key study explored the synthesis of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, revealing promising anticonvulsant properties. The study developed a novel synthesis approach for the key intermediate, (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, and identified compounds with potential anticonvulsant activity through pharmacological studies (El Kayal et al., 2019).

Chemical Synthesis Techniques

  • Synthesis of Hexahydroindoles : Research demonstrated the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles from acetal-protected (2,4-dioxocyclohex-1-yl)-acetic acids, showcasing the versatility of this compound in synthesizing diverse heterocycles (Juma et al., 2009).

  • Utility in Heterocyclic Nitrogen Compounds Synthesis : A study outlined the efficient synthesis of (2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide, used in creating various heterocycles such as triazole and pyrazole, emphasizing its utility in diverse chemical syntheses (Hassan et al., 2013).

  • Green Synthesis Protocol : A notable advancement in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones involved using lactic acid as a green catalyst, highlighting environmental sustainability in chemical synthesis (Zhaleh et al., 2016).

Pharmacological Potential

  • Aldose Reductase Inhibitors : Research into N-substituted tetrahydro-2,4-dioxoquinazolin-1-yl acetic acids revealed their potential as aldose reductase inhibitors, contributing to medical research in this area (Rakowitz et al., 2007).

  • iconvulsant activities, providing insights into its potential pharmacological applications (Rajasekaran et al., 2013).
  • Antioxidant and Anticancer Properties : A series of bis(2,3-dihydroquinazolin-4(1H)-one) derivatives showed notable antioxidant and anticancer activities. This highlights the compound's relevance in the development of new therapeutic agents (Sivaguru et al., 2017).

  • Chitin Synthase Inhibitors : The compound has been used in the synthesis of quinazoline-2,4-diones conjugated with amino acids, showing potential as chitin synthase inhibitors. This has implications for antifungal drug development (Noureldin et al., 2018).

  • Anticancer and Docking Studies : Recent research involving the synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamides has shown promising anticancer properties. This includes in silico molecular docking studies, emphasizing the compound's role in developing novel cancer therapies (Soda et al., 2022).

properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-8(14)5-12-9(15)6-3-1-2-4-7(6)11-10(12)16/h1-4H,5H2,(H,11,16)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQGYSJFFRKGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373140
Record name (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid

CAS RN

78754-94-6
Record name (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
WM El Kayal, SY Shtrygol, SV Zalevskyi… - European journal of …, 2019 - Elsevier
In order to expand the arsenal of biologically active substances of anticonvulsive action by the interaction of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid with the …
Number of citations: 16 www.sciencedirect.com
H Akgun, D Us Yilmaz, R Cetin Atalay… - Letters in Drug Design …, 2016 - ingentaconnect.com
A series of 6,7-disubstituted-3-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}quinazoline- 2,4(1H,3H)-dione derivatives (7-34) were synthesized and their structures were elucidated on …
Number of citations: 13 www.ingentaconnect.com
D Gheidari, M Mehrdad, S Maleki - Applied Organometallic …, 2022 - Wiley Online Library
Quinazoline‐2,4(1H,3H)‐dione is a significant class of N‐fused heterocyclic with a wide range of biological functions, including anti‐HIV, anticancer, antifungal, antibacterial, …
Number of citations: 9 onlinelibrary.wiley.com
R Pal, K Singh, J Paul, SA Khan, MJ Naim… - Current …, 2022 - ncbi.nlm.nih.gov
Epilepsy is a chronic neurological disorder, characterized by the predisposition of unprovoked seizures affecting the neurobiological, psychological, cognitive, economic, and social well-…
Number of citations: 6 www.ncbi.nlm.nih.gov
EED Maack - 2021 - search.proquest.com
Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evas Page 1 Design, synthesis, and evaluation of …
Number of citations: 1 search.proquest.com
Z Luo, Q Liang, H Liu, J Sumit, H Jiang… - Nuclear medicine and …, 2020 - Elsevier
Introduction Sphingosine-1-phosphate receptor 2 (S1PR2) activation exerts a critical role in biological abnormalities and diseases. A suitable radiotracer will advance our …
Number of citations: 1 www.sciencedirect.com
D Yilmaz - 2014 - Sağlık Bilimleri Enstitüsü
Number of citations: 1

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